molecular formula C4H7ClF3N B6222761 3,3,4-trifluoropyrrolidine hydrochloride CAS No. 2758004-45-2

3,3,4-trifluoropyrrolidine hydrochloride

Cat. No.: B6222761
CAS No.: 2758004-45-2
M. Wt: 161.6
InChI Key:
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Description

3,3,4-Trifluoropyrrolidine hydrochloride is a fluorinated pyrrolidine derivative. Fluorinated compounds are known for their unique physicochemical properties, which often result in enhanced biological activity. This compound is of interest in various fields, including pharmaceuticals and agrochemicals, due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method is the copper (I)-catalyzed enantioselective 1,3-dipolar cycloaddition of azomethine ylides with trifluorostyrenes . This method allows for the preparation of enantioenriched 3,3,4-trifluoropyrrolidinyl derivatives with high yields and excellent stereoselectivities.

Industrial Production Methods

Industrial production of 3,3,4-trifluoropyrrolidine hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3,4-Trifluoropyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

3,3,4-Trifluoropyrrolidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3,4-trifluoropyrrolidine hydrochloride involves its interaction with specific molecular targetsThis can lead to the inhibition or activation of specific biological pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Difluoropyrrolidine hydrochloride
  • 3,3,4,4-Tetrafluoropyrrolidine hydrochloride

Comparison

3,3,4-Trifluoropyrrolidine hydrochloride is unique due to the presence of three fluorine atoms, which impart distinct physicochemical properties compared to its difluoro and tetrafluoro counterparts. These properties can result in different biological activities and applications. For example, the trifluorinated compound may exhibit higher metabolic stability and binding affinity to certain targets compared to the difluorinated or tetrafluorinated analogs .

Properties

CAS No.

2758004-45-2

Molecular Formula

C4H7ClF3N

Molecular Weight

161.6

Purity

95

Origin of Product

United States

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